molecular formula C9H13NOS B14316830 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine CAS No. 112895-13-3

4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14316830
CAS No.: 112895-13-3
M. Wt: 183.27 g/mol
InChI Key: GQWWIXIXRJWPQZ-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is a heterocyclic organic compound with a pyridine ring substituted with ethylsulfanyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,3-dimethylpyridine with ethylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes in the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is unique due to the presence of both ethylsulfanyl and dimethyl groups on the pyridine ring

Properties

CAS No.

112895-13-3

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-ethylsulfanyl-2,3-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H13NOS/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3

InChI Key

GQWWIXIXRJWPQZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=[N+](C=C1)[O-])C)C

Origin of Product

United States

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